N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Description
N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic tetrahydroquinoline derivative characterized by:
- A 1-isobutyl substituent on the tetrahydroquinoline core.
- A 2-oxo (ketone) group at position 2.
- A thiophene-2-carboxamide moiety at position 5.
These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)11-20-15-7-6-14(10-13(15)5-8-17(20)21)19-18(22)16-4-3-9-23-16/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTIQYXLOWZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a thiophene carboxylic acid derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline and thiophene derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline and thiophene compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic applications due to its biological activity. Research indicates that it may exhibit:
- Anti-inflammatory properties : The compound may inhibit enzymes involved in inflammatory pathways.
- Antimicrobial effects : Its structural features suggest potential efficacy against various pathogens.
- Anticancer activity : Preliminary studies indicate that it may have cytotoxic effects on cancer cells.
Pharmacology
Research focuses on the pharmacokinetics and pharmacodynamics of the compound. Key areas include:
- Absorption and Distribution : Understanding how the compound is absorbed and distributed in biological systems.
- Metabolism and Excretion : Investigating how the body metabolizes and excretes the compound.
Materials Science
The unique structural features of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide make it a candidate for developing new materials. Potential applications include:
- Electronic materials : Its properties may be harnessed for use in electronic devices.
- Photonic applications : The compound could be explored for use in photonic devices due to its optical properties.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial effects of this compound against bacterial strains. The findings revealed that it exhibited notable antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Insights :
- Steric and Electronic Effects : Bulky substituents (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl in compound 30) result in dramatically reduced yields (6%), suggesting synthetic challenges. The isobutyl group in the target compound may offer a balance between steric bulk and synthetic feasibility.
- Salt Formation: Compounds like 28 and 35 are converted to dihydrochloride salts to enhance solubility or stability .
Physicochemical and Stereochemical Properties
Chirality and Separation
Compound 35 () highlights the role of stereochemistry:
- (S)-enantiomer : [α] = −18.0° (c = 0.5 in MeOH), 99.86% enantiomeric excess (ee) after SFC separation .
- (R)-enantiomer : Higher retention time (3.30 min vs. 2.42 min for S-form), 100% ee .
The target compound lacks chiral centers in its isobutyl substituent, simplifying purification compared to enantiomerically complex analogues like 33.
Spectroscopic Data
- 1H NMR: For compound 35 (S-enantiomer), aromatic protons (δ 8.02–7.99, thiophene) and aliphatic protons (δ 3.70–1.75, pyrrolidine and tetrahydroquinoline) are well-resolved . The isobutyl group in the target compound would likely produce distinct methyl resonances (δ ~0.8–1.2).
- Mass Spectrometry : Compound 35 shows [M+H]+ at m/z 369.2 (calculated 369.2107), confirming molecular integrity .
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its pharmacological significance. The presence of the thiophene ring and carboxamide functional group contributes to its unique properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 941906-65-6 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated significant antiproliferative effects. The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
- Mechanism of Action : The compound appears to interact with topoisomerase I (TOPO I), an enzyme critical for DNA replication and repair. Molecular docking studies suggested that it binds effectively to the active site of TOPO I, disrupting its function and leading to increased DNA damage in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Various studies have reported its effectiveness against several bacterial strains. The compound exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors play a role:
- Substituent Effects : Variations in substituents on the tetrahydroquinoline core can significantly influence potency and selectivity against different biological targets. For instance, modifications to the thiophene ring or carboxamide group may enhance activity against specific cancer cell lines or improve solubility .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of several tetrahydroquinoline derivatives, including this compound. The findings indicated that this compound showed an IC50 value of 0.5 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | AcOH, reflux, 12 h | 65% | |
| Alkylation | Isobutyl bromide, K₂CO₃, DMF | 78% | |
| Amidation | Thiophene-2-carbonyl chloride, DCM, RT | 85% |
(Basic) How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., δ 7.99–7.03 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-HRMS calculated for CₙHₘNₓOₚS: observed m/z 369.2118 ).
- X-ray Crystallography : SHELX software for refining crystal structures (e.g., space group determination, hydrogen bonding analysis) .
Q. Table 2: Key Analytical Data
| Technique | Critical Parameters | Example Data |
|---|---|---|
| H NMR | CD₃OD, 500 MHz | δ 8.02–6.85 (aromatic), 3.70–1.75 (aliphatic) |
| HRMS | ESI+, m/z | 369.2107 (calc.), 369.2118 (obs.) |
(Advanced) How can enantiomeric resolution be achieved for analogs with chiral centers?
Methodological Answer:
Chiral separation methods include:
- Supercritical Fluid Chromatography (SFC) : Use of chiralpak AD-H columns with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar .
- Preparative HPLC : Polysaccharide-based chiral columns (e.g., Chiralcel OD-H) with hexane/ethanol gradients.
- Crystallization-Induced Diastereomer Resolution : Salt formation with chiral acids (e.g., tartaric acid).
Q. Table 3: SFC Conditions for Chiral Separation
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (3 cm × 15 cm) |
| Mobile Phase | 50% IPA/CO₂ + 0.2% DEA |
| Flow Rate | 50 mL/min |
| Purity (ee) | >99% |
(Advanced) How do structural modifications influence biological activity in tetrahydroquinoline derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies involve:
Pharmacophore Mapping : Identifying critical groups (e.g., tetrahydroquinoline’s carbonyl and nitrogen for hydrogen bonding ).
Substituent Screening : Comparing isobutyl vs. benzyl groups at N1 for target affinity.
Bioisosteric Replacement : Swapping thiophene-2-carboxamide with sulfonamide or triazole moieties .
Q. Table 4: SAR Trends in Analogs
| Modification | Biological Impact | Reference |
|---|---|---|
| Isobutyl at N1 | Enhanced lipophilicity (logP ~2.5) | |
| Thiophene vs. Triazole | Improved antimicrobial activity (Gram+ IC₅₀: 12 μM) |
(Advanced) How to resolve contradictions in bioactivity data across assays?
Methodological Answer:
Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR).
Statistical Validation : Apply ANOVA or t-tests to assess reproducibility (e.g., p < 0.05 for IC₅₀ differences).
Q. Key Considerations :
- Batch-to-batch compound variability (e.g., purity >98% by HPLC ).
- Target protein conformational stability (e.g., thermal shift assays).
(Advanced) What computational methods predict membrane permeability?
Methodological Answer:
- logP Calculations : Use software like MarvinSketch or experimental shake-flask methods (logP ~1.3–2.5 ).
- Polar Surface Area (PSA) : PSA <60 Ų correlates with blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Assess bilayer partitioning using CHARMM force fields.
Q. Table 5: Permeability Predictors
| Parameter | Value | Relevance |
|---|---|---|
| logP | 1.316 | Moderate lipophilicity |
| PSA | 54.989 Ų | Favorable for passive diffusion |
(Basic) What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
